molecular formula C25H22N4O3S B2618905 2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol CAS No. 1010864-35-3

2-(2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-5-yl)phenol

Cat. No.: B2618905
CAS No.: 1010864-35-3
M. Wt: 458.54
InChI Key: DHUCKLKDOICQEP-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenol group, a bipyrazole core, and a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol typically involves multiple steps, starting with the preparation of the bipyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The phenol group is then introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with the bipyrazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, Fremy’s salt

    Reduction: Sodium borohydride, tin(II) chloride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives

Scientific Research Applications

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The bipyrazole core may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylsulfonyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-5-yl)phenol is unique due to its combination of a phenol group, a bipyrazole core, and a methylsulfonyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

2-[3-(1,3-diphenylpyrazol-4-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-33(31,32)29-23(16-22(26-29)20-14-8-9-15-24(20)30)21-17-28(19-12-6-3-7-13-19)27-25(21)18-10-4-2-5-11-18/h2-15,17,23,30H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUCKLKDOICQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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